3-chloro-N-(2,3-dimethylphenyl)propanamide
Overview
Description
3-chloro-N-(2,3-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated amide derivative of propanamide, characterized by the presence of a chloro group and a dimethylphenyl group attached to the amide nitrogen.
Scientific Research Applications
3-chloro-N-(2,3-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N-(2,3-dimethylphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with 3-chloropropionyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like toluene at room temperature for about 1.5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,3-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of 3-amino-N-(2,3-dimethylphenyl)propanamide.
Oxidation: Formation of 3-chloro-N-(2,3-dimethylphenyl)propanoic acid.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,5-dimethylphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,3-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and dimethyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGXJCUQMDFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408099 | |
Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-15-0 | |
Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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